Cas no 84376-20-5 (3,5-Difluoro-2-hydroxybenzoic acid)

3,5-Difluoro-2-hydroxybenzoic acid structure
84376-20-5 structure
Product Name:3,5-Difluoro-2-hydroxybenzoic acid
Número CAS:84376-20-5
MF:C7H4F2O3
Megavatios:174.101669311523
MDL:MFCD06203609
CID:868029
PubChem ID:10888405
Update Time:2025-06-12

3,5-Difluoro-2-hydroxybenzoic acid Propiedades químicas y físicas

Nombre e identificación

    • 3,5-Difluoro-2-hydroxybenzoic acid
    • 3,5-Difluorosalicylic acid
    • 3,5-difluoro-2-hydroxy-benzoic Acid
    • 3,5-difluoro-salicylic acid
    • PC1142
    • 3,5-Difluoro-2-hydroxybenzoic acid (ACI)
    • DTXSID00447178
    • SCHEMBL2791251
    • AKOS005257469
    • Z367679402
    • STL555653
    • 3,5-Difluoro-2-hydroxybenzoicacid
    • DB-031591
    • 84376-20-5
    • Benzoic acid, 3,5-difluoro-2-hydroxy-
    • BBL101856
    • PS-8635
    • CS-W017534
    • EN300-725113
    • GZPCNALAXFNOBT-UHFFFAOYSA-N
    • MFCD06203609
    • MDL: MFCD06203609
    • Renchi: 1S/C7H4F2O3/c8-3-1-4(7(11)12)6(10)5(9)2-3/h1-2,10H,(H,11,12)
    • Clave inchi: GZPCNALAXFNOBT-UHFFFAOYSA-N
    • Sonrisas: O=C(C1C(O)=C(F)C=C(F)C=1)O

Atributos calculados

  • Calidad precisa: 174.01300
  • Masa isotópica única: 174.01285031g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 2
  • Recuento de receptores de enlace de hidrógeno: 3
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 1
  • Complejidad: 186
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 1.8
  • Superficie del Polo topológico: 57.5Ų

Propiedades experimentales

  • Denso: 1.600±0.06 g/cm3 (20 ºC 760 Torr),
  • Punto de fusión: 188-189 ºC (toluene )
  • Punto de ebullición: 276.6±40.0 ºC (760 Torr),
  • Punto de inflamación: 121.1±27.3 ºC,
  • índice de refracción: 1.557
  • Disolución: Very 微溶 (0.31 g/L) (25 ºC),
  • PSA: 57.53000
  • Logp: 1.36860

3,5-Difluoro-2-hydroxybenzoic acid Información de Seguridad

  • Instrucciones de peligro: Irritant
  • Señalización de mercancías peligrosas: Xi

3,5-Difluoro-2-hydroxybenzoic acid Datos Aduaneros

  • Código HS:2918290000
  • Datos Aduaneros:

    中国海关编码:

    2918290000

    概述:

    2918290000 其他含酚基但不含其他含氧基羧酸及其酸酐、酰卤化物、过氧化物和过氧酸及它们的衍生物。监管条件:AB(入境货物通关单,出境货物通关单)。增值税率:17.0%。退税率:9.0%。最惠国关税:6.5%。普通关税:30.0%

    申报要素:

    品名, 成分含量, 用途

    监管条件:

    A.入境货物通关单
    B.出境货物通关单

    检验检疫类别:

    R.进口食品卫生监督检验
    S.出口食品卫生监督检验

    Summary:

    HS: 2918290000 other carboxylic acids with phenol function but without other oxygen function, their anhydrides, halides, peroxides, peroxyacids and their derivatives Tax rebate rate:9.0% Supervision conditions:AB(certificate of inspection for goods inward,certificate of inspection for goods outward) VAT:17.0% MFN tariff:6.5% General tariff:30.0%

3,5-Difluoro-2-hydroxybenzoic acid PrecioMás >>

Clasificación relacionada No. Product Name Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LH031-5g
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5 98%
5g
4027CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LH031-200mg
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5 98%
200mg
312CNY 2021-05-07
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-LH031-1g
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5 98%
1g
1005CNY 2021-05-07
Chemenu
CM157557-5g
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5 95+%
5g
$297 2021-06-17
Fluorochem
045022-1g
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5 99%
1g
£92.00 2022-02-28
Fluorochem
045022-5g
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5 99%
5g
£325.00 2022-02-28
Fluorochem
045022-10g
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5 99%
10g
£618.00 2022-02-28
Alichem
A014002256-250mg
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5 97%
250mg
$489.60 2023-08-31
Alichem
A014002256-500mg
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5 97%
500mg
$839.45 2023-08-31
Alichem
A014002256-1g
3,5-Difluoro-2-hydroxybenzoic acid
84376-20-5 97%
1g
$1534.70 2023-08-31

3,5-Difluoro-2-hydroxybenzoic acid Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  20 h, 25 °C
Referencia
The regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates
Marzi, Elena; et al, Synthesis, 2004, (10), 1609-1618

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Butyllithium Solvents: Dichloromethane ,  Hexane ;  6 h, -75 °C
1.2 Solvents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  20 h, 25 °C
Referencia
The regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates
Marzi, Elena; et al, Synthesis, 2004, (10), 1609-1618

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  rt → -75 °C; 2 h, -75 °C
1.2 Reagents: CFC 113 Solvents: Water ;  1 h, -75 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
2.1 Reagents: Butyllithium Solvents: Dichloromethane ,  Hexane ;  6 h, -75 °C
2.2 Solvents: Water
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  20 h, 25 °C
Referencia
The regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates
Marzi, Elena; et al, Synthesis, 2004, (10), 1609-1618

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Diisopropylethylamine Solvents: Dichloromethane ;  0 °C; 2 h, 25 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  25 °C
2.1 Reagents: sec-Butyllithium Solvents: Tetrahydrofuran ,  Cyclohexane ;  rt → -75 °C; 2 h, -75 °C
2.2 Reagents: CFC 113 Solvents: Water ;  1 h, -75 °C
2.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
3.1 Reagents: Butyllithium Solvents: Dichloromethane ,  Hexane ;  6 h, -75 °C
3.2 Solvents: Water
3.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1
4.1 Reagents: Ammonium formate Catalysts: Palladium Solvents: Methanol ;  20 h, 25 °C
Referencia
The regioexhaustive functionalization of difluorophenols and trifluorophenols through organometallic intermediates
Marzi, Elena; et al, Synthesis, 2004, (10), 1609-1618

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: Dimethyl sulfoxide ;  3 h, 130 °C
1.2 Reagents: Water ;  pH 1, cooled
Referencia
Novel fluorinated pyrrolomycins as potent anti-staphylococcal biofilm agents: Design, synthesis, pharmacokinetics and antibacterial activities
Yang, Zunhua; et al, European Journal of Medicinal Chemistry, 2016, 124, 129-137

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: 1,4-Dioxane
Referencia
An improved method for the preparation of 3,5-difluorosalicylaldehyde and 3,5-difluorosalicylic acid
Weidner-Wells, Michele A.; et al, Synthetic Communications, 1996, 26(14), 2775-2781

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane ,  Water ;  rt
1.2 Reagents: Sodium hydroxide ,  Iodine ,  Potassium iodide Solvents: Water ;  1 h, 0 °C; 1 h, 0 °C
1.3 Reagents: Sodium bisulfite ,  Sulfuric acid Solvents: Water ;  pH 9; pH 1.5, < rt
Referencia
Salicylate activity. 3. Structure relationship to systemic acquired resistance
Silverman, F. Paul; et al, Journal of Agricultural and Food Chemistry, 2005, 53(25), 9775-9780

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Cesium acetate Catalysts: Palladium diacetate ,  1,6-Dihydro-α,α-dimethyl-6-oxo-2-pyridineacetic acid Solvents: Dimethylacetamide ;  10 min, 60 °C
1.2 Reagents: Hydrogen peroxide Solvents: Water ;  24 h, 60 °C
1.3 Reagents: Sodium sulfite Solvents: Water
1.4 Reagents: Formic acid Solvents: Methanol ;  acidified
Referencia
Ligand-Enabled C-H Hydroxylation with Aqueous H2O2 at Room Temperature
Li, Zhen ; et al, Journal of the American Chemical Society, 2022, 144(39), 18109-18116

Métodos de producción 9

Condiciones de reacción
1.1 Catalysts: Hydrofluoric acid
Referencia
Direct fluorination of aryl oxygen compounds
Misaki, Susumu, Journal of Fluorine Chemistry, 1982, 21(2), 191-9

3,5-Difluoro-2-hydroxybenzoic acid Raw materials

3,5-Difluoro-2-hydroxybenzoic acid Preparation Products

Proveedores recomendados
钜澜化工科技(青岛)有限公司
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
钜澜化工科技(青岛)有限公司
SunaTech Inc.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Reactivos
SunaTech Inc.
Hangzhou Cedareal Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Hangzhou Cedareal Technology Co., Ltd.
Suzhou Genelee Bio-Technology Co., Ltd.
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Suzhou Genelee Bio-Technology Co., Ltd.
Inner Mongolia Xinhong Biological Technology Co., Ltd
Miembros de la medalla de oro
Audited Supplier Proveedores auditados
Proveedor de China
Lote
Inner Mongolia Xinhong Biological Technology Co., Ltd